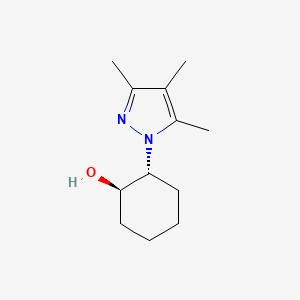
4-Methyl-3-(3-pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-(3-pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid, also known as MPTSC, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-(3-pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. 4-Methyl-3-(3-pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid also regulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-Methyl-3-(3-pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and regulation of blood pressure and vasodilation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Methyl-3-(3-pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid in lab experiments include its potential therapeutic applications, its ability to inhibit various signaling pathways, and its regulation of gene expression. However, the limitations of using 4-Methyl-3-(3-pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid include its complex synthesis method, potential toxicity, and lack of clinical trials.
Zukünftige Richtungen
There are several future directions for the study of 4-Methyl-3-(3-pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields of medicine, and the examination of its toxicity and safety profiles. Additionally, the combination of 4-Methyl-3-(3-pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid with other drugs or therapies may enhance its therapeutic effects and reduce its potential toxicity.
Synthesemethoden
4-Methyl-3-(3-pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid can be synthesized through a multistep process involving the reaction of 3-pyrazol-1-ylpropylamine with 4-methyl-2-nitrothiophene-3-carboxylic acid, followed by reduction and sulfonation reactions. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-(3-pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and cardiovascular diseases. In cancer treatment, 4-Methyl-3-(3-pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid has been shown to inhibit the growth of tumor cells and induce apoptosis. In neuroprotection, 4-Methyl-3-(3-pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid has been found to have a protective effect on neurons against oxidative stress and inflammation. In cardiovascular diseases, 4-Methyl-3-(3-pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid has been shown to have vasodilatory effects and reduce blood pressure.
Eigenschaften
IUPAC Name |
4-methyl-3-(3-pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S2/c1-9-8-20-10(12(16)17)11(9)21(18,19)14-5-3-7-15-6-2-4-13-15/h2,4,6,8,14H,3,5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXLSCHLRJAGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1S(=O)(=O)NCCCN2C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-4-[(1-methoxy-2-methylpropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B6627938.png)

![2-[(5-Methoxy-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B6627945.png)

![5-ethyl-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B6627954.png)
![[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B6627961.png)
![1-Benzofuran-2-yl-[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]methanone](/img/structure/B6627968.png)
![N-[(4-bromothiophen-2-yl)methyl]-5-hydroxy-N-methyl-2-nitrobenzamide](/img/structure/B6627983.png)
![4-fluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-3-nitrobenzenesulfonamide](/img/structure/B6627990.png)



![4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B6628023.png)